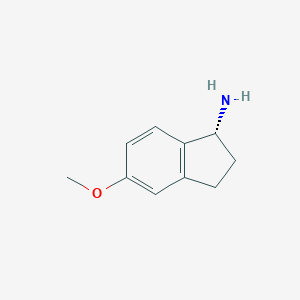

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a methoxy group attached to the indane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group and the chiral center makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-methoxy-1-indanone.

Reduction: The ketone group of 5-methoxy-1-indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding secondary or tertiary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted indane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the significant applications of (R)-5-methoxy-2,3-dihydro-1H-inden-1-amine is its role as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). For instance, a related compound demonstrated an AChE IC50 value of 0.113 μM and MAO-B IC50 value of 0.260 μM, indicating strong selectivity against these enzymes compared to other isoforms . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

1.2 Antioxidant Activity

Research has also indicated that compounds related to this compound possess antioxidant properties. These properties are crucial for developing treatments aimed at reducing oxidative stress-related conditions, including neurodegenerative disorders and cardiovascular diseases .

Organic Synthesis

2.1 Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized in the acid-catalyzed N-alkylation reactions with various anilines to produce a range of substituted indenes. For example, the reaction with m-toluidine yielded a product in 68% yield using ZnBr2 as a catalyst . This demonstrates its utility in synthesizing complex organic molecules.

Table 1: Reaction Conditions and Yields for N-Alkylation Reactions

| Amine Used | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| m-Toluidine | ZnBr2 | 60 | 68 |

| m-Toluidine | ZnCl2 | 60 | 16 |

| m-Toluidine | p-TSA | Room Temp | 20 |

| m-Toluidine | FeCl3 | 60 | Decomposed |

| m-Toluidine | BF3.OEt2 | 60 | Decomposed |

Pharmaceutical Formulations

3.1 High-Potency Active Pharmaceutical Ingredients (HPAPIs)

Due to its low occupational exposure limit (OEL < 1 μg/m³), this compound is suitable for use as an HPAPI in pharmaceutical formulations . Its properties allow for the development of potent medications with minimal dosages, reducing potential side effects.

Mécanisme D'action

The mechanism of action of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the chiral center play a crucial role in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activity and selectivity.

5-Methoxy-1-indanone: The precursor in the synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine.

5-Methoxy-2,3-dihydro-1H-inden-1-ol: An intermediate in the synthesis pathway.

Uniqueness: ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.

Activité Biologique

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. It features a methoxy group attached to a dihydroindene structure, which contributes to its unique properties and potential biological activities. This compound has garnered interest for its neuroprotective effects and interactions with various biological receptors, making it relevant in drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The methoxy group enhances its binding affinity and selectivity, allowing it to act as either an agonist or antagonist in various biochemical pathways. Notably, it has been studied for its potential effects on serotonin receptors, suggesting applications in treating mood disorders and other neuropsychiatric conditions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Serotonin Receptor Modulation : Studies suggest that it acts as a modulator of serotonin receptors, indicating possible therapeutic applications in mood disorders.

- Interaction with MAO-B : Similar compounds have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. While specific data on this compound's MAO-B activity is limited, its structural similarity to known MAO-B inhibitors suggests potential efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal death and oxidative damage markers when treated with this compound compared to controls.

- Serotonin Receptor Interaction : Another study evaluated the compound's interaction with serotonin receptors using radiolabeled ligand binding assays. The results showed that this compound significantly displaced the binding of serotonin at 5HT_2A receptors, indicating agonistic activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-5-Methoxy-2,3-dihydro-1H-indene | C₁₀H₁₃NO | Contains a methoxy group; potential neuroprotective effects |

| 5-Methyl-2,3-dihydroindole | C₉H₉N | Lacks methoxy; different nitrogen positioning |

| 4-Methoxyphenethylamine | C₁₁H₁₅NO₂ | Contains a phenethyl structure; different pharmacological profile |

Propriétés

IUPAC Name |

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.